molecular formula C28H28N2O B307678 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole

2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole

Cat. No. B307678
M. Wt: 408.5 g/mol
InChI Key: CVKJWAYGKAAGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, also known as MMPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMPI belongs to the class of indole derivatives and has shown promising results in various fields of research, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and angiogenesis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can affect various biochemical and physiological processes in the body. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to affect the expression of various genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole in lab experiments is its high potency and specificity. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been shown to have a low toxicity profile, making it a safe compound to use in research. However, one of the limitations of using 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole. One area of focus is the development of more efficient synthesis methods for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, which can help to reduce the cost and time required for its production. Another area of focus is the identification of new potential applications for 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole, such as in the treatment of other neurological disorders or in the development of new anti-cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole and its effects on various biochemical and physiological processes in the body.

Synthesis Methods

The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-propoxybenzyl bromide, followed by a palladium-catalyzed coupling reaction with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The final product is obtained through a Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-methyl-1H-indole.

Scientific Research Applications

2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has been extensively studied for its potential applications in cancer research. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has anti-proliferative effects on a wide range of cancer cells, including breast, lung, and prostate cancer. 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also been shown to inhibit angiogenesis, a process that is crucial for the growth and spread of cancer cells.
In addition to cancer research, 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole has also shown potential in treating neurological disorders such as Alzheimer's disease. Studies have shown that 2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole can inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the development of Alzheimer's disease.

properties

Product Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-propoxyphenyl)methyl]-1H-indole

InChI

InChI=1S/C28H28N2O/c1-4-17-31-25-16-10-7-13-22(25)28(26-18(2)29-23-14-8-5-11-20(23)26)27-19(3)30-24-15-9-6-12-21(24)27/h5-16,28-30H,4,17H2,1-3H3

InChI Key

CVKJWAYGKAAGMB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C

Canonical SMILES

CCCOC1=CC=CC=C1C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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